N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c18-15-7-2-1-4-11(15)9-14-10-19-17(25-14)20-16(22)12-5-3-6-13(8-12)21(23)24/h1-8,10H,9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRZLVPMOBVQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-chlorobenzyl bromide with thiourea to form 2-chlorobenzylthiourea, which is then cyclized to form the thiazole ring. The resulting thiazole derivative is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide is primarily explored for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the reduction of the nitro group to generate reactive intermediates that can damage bacterial DNA .
- Anticancer Potential : Studies have shown that derivatives of thiazole compounds can inhibit cancer cell proliferation. For instance, in vitro assays revealed that related compounds inhibited estrogen receptor-positive human breast adenocarcinoma cells (MCF7) effectively .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, which can be crucial in drug development:
- α-Glucosidase Inhibition : In studies focused on diabetes treatment, derivatives of the compound demonstrated significant inhibition of α-glucosidase activity, with IC50 values indicating strong potential as antidiabetic agents .
Material Science
Beyond biological applications, this compound is being explored for its utility in developing new materials:
- Polymer Development : The compound's unique chemical structure allows it to be used as a building block in synthesizing polymers with specific properties tailored for industrial applications.
Case Study 1: Antimicrobial Efficacy
A study evaluating various nitrobenzamide derivatives found that those with structural similarities to this compound displayed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism involved the reduction of the nitro group to generate reactive species that damage bacterial DNA .
Case Study 2: Antidiabetic Activity
In vitro studies on related benzamide derivatives demonstrated significant inhibition of α-glucosidase activity. The most potent compound showed an IC50 value significantly lower than acarbose, indicating strong potential for further development as an antidiabetic agent .
Mechanism of Action
The mechanism of action of N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences and biological activities of the target compound and its analogs:
Note: The target compound’s activity is inferred from structural similarities to known inhibitors (e.g., ’s thiazolides with anti-SARS-CoV-2 activity).
Key Observations:
The 3-nitro group on the benzamide (vs. 2-nitro in ) introduces distinct electronic effects, altering hydrogen-bonding capacity and resonance stabilization of the amide bond.
Biological Activity :
- Compounds with 3-nitrobenzamide moieties (e.g., ) exhibit potent antimicrobial activity (MIC 0.39–0.78 µM), suggesting the target compound may share similar mechanisms .
- The nitro-thiazole derivative in inhibits PFOR, a metabolic enzyme in anaerobic organisms, highlighting the importance of nitro positioning for target specificity .
Physicochemical and ADMET Properties
- Metabolic Stability : Nitro groups are often associated with oxidative metabolism challenges, but the 3-nitro position may mitigate this compared to 2-nitro analogs .
- Hydrogen Bonding : The amide and nitro groups facilitate hydrogen bonding with biological targets, as seen in ’s crystal structure analysis .
Biological Activity
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring, a nitro group, and a chlorobenzyl moiety, contributing to its diverse biological properties.
Research indicates that compounds with similar structural motifs exhibit various biological activities:
- Anticancer Activity : Compounds containing thiazole and benzamide moieties have been shown to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
- Inhibition of Enzymes : Many thiazole derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's.
Biological Activity Data
The following table summarizes the biological activities observed in studies involving thiazole and benzamide derivatives similar to this compound:
| Activity | IC50 (μM) | Reference |
|---|---|---|
| AChE Inhibition | 0.08 | |
| BuChE Inhibition | 0.14 | |
| Cytotoxicity (SH-SY5Y cells) | 0.66 - 1.32 | |
| RET Kinase Inhibition | Moderate |
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of thiazole-based compounds against oxidative stress in neuronal cells. Results indicated that these compounds significantly reduced cell death induced by oxidative agents, suggesting their potential as neuroprotective agents.
- Antitumor Activity : Another investigation focused on the anticancer properties of this compound analogs. The study found that these compounds exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and inhibition of tumor growth.
Q & A
Q. Table 1: Key Synthetic Parameters for this compound
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | Pyridine or dioxane | |
| Reaction Temperature | 20–25°C (ambient) | |
| Purification Method | Recrystallization (MeOH/EtOH-DMF) | |
| Yield | 65–78% |
Q. Table 2: Biological Activity Profile
| Assay Type | Result (IC₅₀ or MIC) | Reference |
|---|---|---|
| PFOR Inhibition | 2.3 µM | |
| S. aureus (MIC) | 12.5 µg/mL | |
| Cytotoxicity (HeLa) | >50 µM (non-toxic) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
